molecular formula C10H10O4 B1291524 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 93885-41-7

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No. B1291524
CAS RN: 93885-41-7
M. Wt: 194.18 g/mol
InChI Key: FAWZPILQQANJKM-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H10O4 . It has an average mass of 194.184 Da and a monoisotopic mass of 194.057907 Da .


Synthesis Analysis

Benzofuran compounds, including 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, can be synthesized through various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .


Physical And Chemical Properties Analysis

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . Its lipophilicity, as measured by Log Po/w (iLOGP), is 1.58 . It is soluble, with a solubility of 1.4 mg/ml or 0.0072 mol/l .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been studied for their potential anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to inhibit cancer cell growth makes it a promising candidate for further research and development in cancer therapy.

Antimicrobial Agents

The structural flexibility of benzofuran allows for various substitutions that can enhance antibacterial activity. Substituents like halogens, nitro, and hydroxyl groups on the benzofuran nucleus have shown potent antibacterial properties . This makes 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid a valuable scaffold for designing new antimicrobial agents.

Anti-Hepatitis C Virus Activity

Recent discoveries have highlighted the anti-hepatitis C virus (HCV) activity of novel macrocyclic benzofuran compounds. These findings suggest that benzofuran derivatives, including 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, could be effective therapeutic drugs for treating hepatitis C disease .

Antioxidant Properties

Benzofuran compounds are known for their strong antioxidant activities. The presence of methoxy and carboxylic acid groups may contribute to the scavenging of free radicals, offering protection against oxidative stress-related diseases .

Synthesis of Complex Benzofuran Compounds

Innovative methods for constructing benzofuran rings have been developed, such as unique free radical cyclization cascades. These methods are crucial for synthesizing a series of complex polycyclic benzofuran compounds, which have various applications in medicinal chemistry .

Drug Lead Compounds

Due to their diverse pharmacological activities, benzofuran derivatives are considered potential natural drug lead compounds. They serve as a basic structural unit for various biologically active natural medicines and synthetic chemical raw materials .

Neuroprotective Effects

Research has indicated that benzofuran derivatives may possess neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. The exploration of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid in this context could lead to the development of new neuroprotective agents .

Pharmacokinetic Modulation

The physicochemical properties of benzofuran derivatives, such as lipophilicity and solubility, can be fine-tuned to improve their pharmacokinetic profiles. This includes enhancing gastrointestinal absorption, blood-brain barrier permeability, and metabolic stability, making them more effective as therapeutic agents .

Safety And Hazards

The safety data sheet for 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid indicates that it may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

properties

IUPAC Name

5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWZPILQQANJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627086
Record name 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

CAS RN

93885-41-7
Record name 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-methoxy-benzofuran-2-carboxylic acid (14 g, 72.8 mmol) in MeOH (600 ml) was added magnesium turnings (10.6 g, 437 mmol) and the mixture was vigorously mechanically stirred for 2 hr keeping the temperature below 30° C. After 2 hr, further magnesium was added (10.6 g, 437 mmol) and the mixture stirred a further 4 hr again maintaining the temperature below 30° C. After 6 hr. the mixture was concentrated to ˜100 ml and distilled H2O (600 ml) was added and the pH adjusted to 1-2 with 1N sulfuric acid. The crude mixture was extracted with EtOAc (2×300 ml) and the combined extracts washed with H2O (200 ml). The combined organic phase was dried with Na2SO4, filtered and evaporated to afford yellowish solid, which was recrystallised from hot toluene (100 ml) to afford white crystals (9.2 g, 47.4 mmol, 65%) Mp. 98-100° C., MS: m/e=194.1 (M+).
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

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